4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
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Overview
Description
4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O2. It is characterized by a pyrazole ring substituted with a methyl group and a benzoic acid moiety. This compound is known for its applications in organic synthesis and as an intermediate in the production of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:
Methylation of Pyrazole Ring: The pyrazole ring is methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Benzoic Acid: The methylated pyrazole is then coupled with benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP)[][2].
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield[2][2].
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals[][2].
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar structure but with a different substitution pattern on the pyrazole ring[][5].
4-(1H-pyrazol-4-yl)benzoic acid: Lacks the methyl group on the pyrazole ring.
Uniqueness
4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the methyl group and the benzoic acid moiety provides distinct chemical properties that can be exploited in various applications [5][5].
Properties
IUPAC Name |
4-methyl-3-(1-methylpyrazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-9(12(15)16)5-11(8)10-6-13-14(2)7-10/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJDOYNJUBBQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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